4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid
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Overview
Description
4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid, also known as DBMBS, is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is a sulfonamide derivative that has shown promising results in various studies.
Scientific Research Applications
4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of inflammatory diseases and neurological disorders. 4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid is not fully understood. It is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It may also modulate the activity of inflammatory mediators and protect neurons from oxidative stress.
Biochemical and Physiological Effects:
4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of inflammatory mediators and protect neurons from oxidative stress. Additionally, 4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has several advantages for lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It has also been shown to have low toxicity in animal studies. However, there are some limitations to its use in lab experiments. 4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid is not water-soluble, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on 4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid. One area of interest is its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid and its potential side effects.
Conclusion:
In conclusion, 4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid is a sulfonamide derivative that has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. While there are some limitations to its use in lab experiments, 4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has several advantages and has potential for future research in the treatment of various diseases.
Synthesis Methods
4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid can be synthesized through a multistep process involving the reaction of 2,5-dimethoxy-4-methylbenzene with sulfanilamide. The reaction is catalyzed by a strong acid, and the resulting product is purified through recrystallization. The final product is a white crystalline solid that is soluble in organic solvents.
properties
IUPAC Name |
4-[(2,5-dimethoxy-4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-10-8-14(23-3)15(9-13(10)22-2)24(20,21)17-12-6-4-11(5-7-12)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGHPFJSMMVVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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